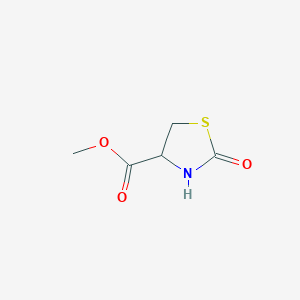
Methyl 2-oxo-1,3-thiazolidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-oxo-1,3-thiazolidine-4-carboxylate: is a heterocyclic compound featuring a five-membered ring with sulfur and nitrogen atoms at the first and third positions, respectively. This compound is part of the thiazolidine family, known for their diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: Methyl 2-oxo-1,3-thiazolidine-4-carboxylate can be synthesized through various methods. One common approach involves the reaction of thiosemicarbazone derivatives with aldehydes under acidic conditions . Another method includes the use of multicomponent reactions, click reactions, and nano-catalysis to improve selectivity, purity, and yield .
Industrial Production Methods: Industrial production often employs green chemistry principles to enhance atom economy and cleaner reaction profiles. This includes the use of recyclable catalysts and environmentally benign solvents .
化学反応の分析
Types of Reactions: Methyl 2-oxo-1,3-thiazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted thiazolidine derivatives, which can exhibit enhanced biological activities .
科学的研究の応用
Methyl 2-oxo-1,3-thiazolidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of methyl 2-oxo-1,3-thiazolidine-4-carboxylate involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This compound also interacts with cellular pathways, modulating signal transduction and gene expression .
類似化合物との比較
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazole: Exhibits diverse biological activities, including antimicrobial and anticancer effects.
Uniqueness: Methyl 2-oxo-1,3-thiazolidine-4-carboxylate stands out due to its unique combination of sulfur and nitrogen in the ring structure, which enhances its pharmacological properties and makes it a versatile scaffold in drug design .
特性
分子式 |
C5H7NO3S |
|---|---|
分子量 |
161.18 g/mol |
IUPAC名 |
methyl 2-oxo-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C5H7NO3S/c1-9-4(7)3-2-10-5(8)6-3/h3H,2H2,1H3,(H,6,8) |
InChIキー |
CRXIPBHVCVSPLR-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CSC(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[3.1.1]heptane](/img/structure/B14753195.png)
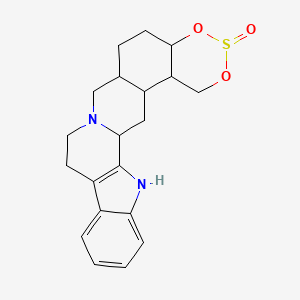
![tert-butyl N-[(4-methoxypyrrolidin-3-yl)methyl]carbamate](/img/structure/B14753208.png)
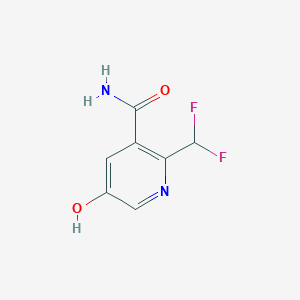
![Benzo[f][1,7]naphthyridine](/img/structure/B14753223.png)
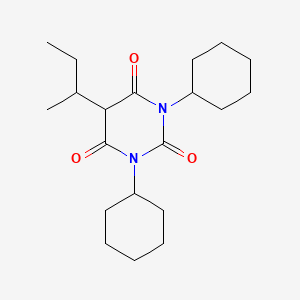
![Glycine, N-[N-[(phenylmethoxy)carbonyl]-L-tyrosyl]-](/img/structure/B14753233.png)
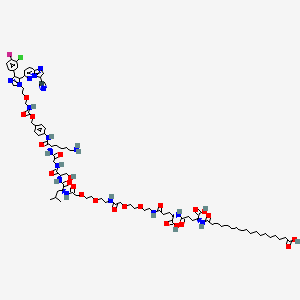

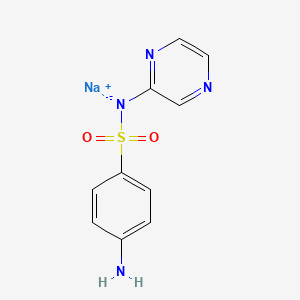
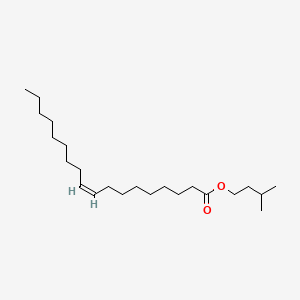

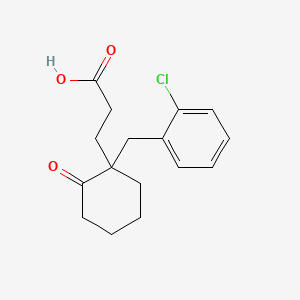
![(1-methoxy-1-oxopropan-2-yl) (2S)-2-[[(2R)-2-(2,6-dimethylphenyl)-2-methoxyacetyl]amino]propanoate](/img/structure/B14753267.png)
